Cas no 1932302-73-2 ([(2S,3R)-3-methylazetidin-2-yl]methanol)
[(2S,3R)-3-methylazetidin-2-yl]methanol Chemical and Physical Properties
Names and Identifiers
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- 2-Azetidinemethanol, 3-methyl-, (2S,3R)-
- [(2S,3R)-3-methylazetidin-2-yl]methanol
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- Inchi: 1S/C5H11NO/c1-4-2-6-5(4)3-7/h4-7H,2-3H2,1H3/t4-,5-/m1/s1
- InChI Key: NLFGNZMMTPEJIN-RFZPGFLSSA-N
- SMILES: N1C[C@@H](C)[C@H]1CO
[(2S,3R)-3-methylazetidin-2-yl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8401-1G |
[(2S,3R)-3-methylazetidin-2-yl]methanol |
1932302-73-2 | 95% | 1g |
¥ 5,610.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8401-100mg |
[(2S,3R)-3-methylazetidin-2-yl]methanol |
1932302-73-2 | 95% | 100mg |
¥1683.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8401-250mg |
[(2S,3R)-3-methylazetidin-2-yl]methanol |
1932302-73-2 | 95% | 250mg |
¥2244.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8401-500mg |
[(2S,3R)-3-methylazetidin-2-yl]methanol |
1932302-73-2 | 95% | 500mg |
¥3741.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8401-1g |
[(2S,3R)-3-methylazetidin-2-yl]methanol |
1932302-73-2 | 95% | 1g |
¥5610.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8401-100.0mg |
[(2S,3R)-3-methylazetidin-2-yl]methanol |
1932302-73-2 | 95% | 100.0mg |
¥1683.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8401-250.0mg |
[(2S,3R)-3-methylazetidin-2-yl]methanol |
1932302-73-2 | 95% | 250.0mg |
¥2244.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8401-500.0mg |
[(2S,3R)-3-methylazetidin-2-yl]methanol |
1932302-73-2 | 95% | 500.0mg |
¥3741.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8401-1.0g |
[(2S,3R)-3-methylazetidin-2-yl]methanol |
1932302-73-2 | 95% | 1.0g |
¥5610.0000 | 2024-08-03 |
[(2S,3R)-3-methylazetidin-2-yl]methanol Suppliers
[(2S,3R)-3-methylazetidin-2-yl]methanol Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on [(2S,3R)-3-methylazetidin-2-yl]methanol
Recent Advances in the Study of 1932302-73-2 and [(2S,3R)-3-methylazetidin-2-yl]methanol in Chemical Biology and Pharmaceutical Research
The compound 1932302-73-2 and its derivative [(2S,3R)-3-methylazetidin-2-yl]methanol have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are part of a growing class of azetidine-based compounds that exhibit unique pharmacological properties, making them promising candidates for drug development. This research brief aims to synthesize the latest findings on these compounds, focusing on their synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the synthetic challenges and innovative approaches to obtaining 1932302-73-2 and [(2S,3R)-3-methylazetidin-2-yl]methanol with high enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis route that significantly improves yield and reduces byproducts. This advancement is critical for scaling up production for preclinical and clinical studies.
In terms of biological activity, [(2S,3R)-3-methylazetidin-2-yl]methanol has shown remarkable potential as a building block for protease inhibitors. Research published in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy in enhancing the binding affinity of inhibitors targeting viral proteases, including those of SARS-CoV-2 and HIV. The stereochemistry of the compound plays a pivotal role in its interaction with enzyme active sites, underscoring the importance of precise synthesis.
Furthermore, 1932302-73-2 has been investigated for its role in modulating neurotransmitter receptors. A recent study in Nature Chemical Biology revealed its selective binding to GABAA receptor subtypes, suggesting potential applications in treating anxiety and epilepsy. The study utilized cryo-EM to elucidate the binding mechanism, providing a structural basis for future drug design.
The therapeutic potential of these compounds extends to oncology. Preliminary data from a 2024 study in Cancer Research indicated that derivatives of [(2S,3R)-3-methylazetidin-2-yl]methanol exhibit cytotoxic effects against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism appears to involve inhibition of DNA repair pathways, a finding that could lead to new combination therapies.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of these compounds. A review in Advanced Drug Delivery Reviews emphasized the need for further structural modifications to improve bioavailability and reduce off-target effects. Computational modeling and high-throughput screening are being employed to address these issues.
In conclusion, 1932302-73-2 and [(2S,3R)-3-methylazetidin-2-yl]methanol represent exciting avenues for pharmaceutical innovation. Their diverse biological activities and the recent advancements in their synthesis position them as valuable tools for drug discovery. Future research should focus on translational studies to bridge the gap between bench findings and clinical applications.
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